molecular formula C6H7ClN2 B041552 3-Chloro-2,5-dimethylpyrazine CAS No. 95-89-6

3-Chloro-2,5-dimethylpyrazine

Cat. No.: B041552
CAS No.: 95-89-6
M. Wt: 142.58 g/mol
InChI Key: NNBALVIZMGWZHS-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dimethylpyrazine is a heterocyclic compound with the molecular formula C₆H₇ClN₂. It is a member of the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the chlorination of 2,5-dimethylpyrazine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrazines depending on the nucleophile used.

    Oxidation: Pyrazine N-oxides.

    Reduction: 2,5-Dimethylpyrazine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,5-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and in applications where selective reactivity is required .

Properties

IUPAC Name

3-chloro-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBALVIZMGWZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241715
Record name 3-Chloro-2,5-dimethylpyrazine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-89-6
Record name 3-Chloro-2,5-dimethylpyrazine
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Record name 3-Chloro-2,5-dimethylpyrazine
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Record name 95-89-6
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Record name 3-Chloro-2,5-dimethylpyrazine
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Record name 3-chloro-2,5-dimethylpyrazine
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Record name 3-CHLORO-2,5-DIMETHYLPYRAZINE
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Synthesis routes and methods

Procedure details

The 2-hydroxy-3,6-dimethylpyrazine disclosed by Baxter et al can be reacted with phosphorus oxychloride by the method described in Preparation 13, Step B, to provide 2-chloro-3,6-dimethylpyrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-Chloro-2,5-dimethylpyrazine be modified to introduce alkyl groups, and what is the significance of such modifications?

A1: Yes, this compound 1-oxide, a derivative of this compound, can be alkylated to form 3-alkyl-2,5-dimethylpyrazine 1-oxides. This reaction is achieved through a nickel-catalyzed cross-coupling reaction using dialkylzinc reagents. [] This modification is significant because introducing different alkyl groups can alter the compound's chemical properties, potentially impacting its reactivity, solubility, and interactions with biological systems. This type of modification is frequently employed in medicinal chemistry to explore structure-activity relationships and optimize the properties of lead compounds.

Q2: What spectroscopic techniques are useful for characterizing newly synthesized pyrazine derivatives, including those derived from this compound?

A2: Researchers utilized various spectroscopic methods to confirm the structure of novel pyrazine derivatives. These methods included fluorescence studies to assess interactions with oxygen and solvent-dependent emission properties. [] Additionally, techniques not explicitly mentioned in the provided abstracts but likely employed include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity of atoms within the molecule and Infrared (IR) spectroscopy to identify functional groups present. Mass spectrometry could also be used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

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